Decamethonium bromide
Overview
Description
Decamethonium bromide is a depolarizing muscle relaxant and neuromuscular blocking agent. It is used in anesthesia to induce paralysis. The compound is similar to acetylcholine and acts as a partial agonist of the nicotinic acetylcholine receptor .
Mechanism of Action
Target of Action
Decamethonium bromide primarily targets the nicotinic acetylcholine receptors in the motor endplate . These receptors play a crucial role in muscle contraction, as they are responsible for transmitting signals from nerves to muscles.
Mode of Action
This compound acts as a partial agonist of the nicotinic acetylcholine receptors . It binds to these receptors, causing a process known as depolarization . This is due to its similarity to acetylcholine, a neurotransmitter that normally binds to these receptors to trigger muscle contraction .
Biochemical Pathways
The binding of this compound to the nicotinic acetylcholine receptors prevents the effects of acetylcholine . This action blocks the normal release of acetylcholine from the presynaptic terminal, thereby preventing the neural stimulus from affecting the muscle .
Pharmacokinetics
This compound is a short-acting depolarizing muscle relaxant
Result of Action
The result of this compound’s action is muscle paralysis . This causes the muscle to remain in a relaxed state, unable to contract .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Therefore, its administration to a conscious patient is strongly advised against, except in necessary emergency situations .
Biochemical Analysis
Biochemical Properties
Decamethonium bromide acts as an agonist of nicotinic acetylcholine receptors in the motor endplate and causes depolarization . This class of drugs has its effect at the neuromuscular junction by preventing the effects of acetylcholine . Normally, when a nerve stimulus acts to contract a muscle, it releases acetylcholine. The binding of this acetylcholine to receptors causes the muscle to contract .
Cellular Effects
In the motor endplate, this compound causes depolarization, preventing further effects to the normal release of acetylcholine from the presynaptic terminal, and therefore preventing the neural stimulus from affecting the muscle . In the process of binding, this compound activates (depolarizes) the motor endplate - but since the this compound itself is not degraded, the membrane remains depolarized and unresponsive to normal acetylcholine release .
Molecular Mechanism
This compound binds to the nicotinic acetycholine receptors (by virtue of its similarity to acetylcholine) in the motor endplate and blocks access to the receptors . Since it is not degraded in the neuromuscular junction, the depolarized membrane remains depolarized and unresponsive to any other impulse, causing muscle paralysis .
Preparation Methods
Decamethonium bromide can be synthesized through the reaction of decamethylene dibromide with trimethylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
Decamethonium bromide primarily undergoes substitution reactions due to the presence of bromide ions. Common reagents used in these reactions include nucleophiles such as hydroxide ions or amines. The major products formed from these reactions are typically quaternary ammonium compounds .
Scientific Research Applications
Decamethonium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study the function of nicotinic acetylcholine receptors.
Medicine: It is used in anesthesia to induce muscle paralysis during surgical procedures.
Industry: It is used in the production of other chemical compounds and as a research chemical
Comparison with Similar Compounds
Decamethonium bromide is similar to other neuromuscular blocking agents such as suxamethonium and hexamethonium. it is unique in its specific action as a partial agonist of the nicotinic acetylcholine receptor. Unlike suxamethonium, which has a rapid onset and short duration of action, this compound has a longer duration of action .
Similar Compounds
- Suxamethonium
- Hexamethonium
Properties
CAS No. |
541-22-0 |
---|---|
Molecular Formula |
C16H38BrN2+ |
Molecular Weight |
338.39 g/mol |
IUPAC Name |
trimethyl-[10-(trimethylazaniumyl)decyl]azanium;bromide |
InChI |
InChI=1S/C16H38N2.BrH/c1-17(2,3)15-13-11-9-7-8-10-12-14-16-18(4,5)6;/h7-16H2,1-6H3;1H/q+2;/p-1 |
InChI Key |
UWAHZUFNAYDOTG-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-].[Br-] |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCC[N+](C)(C)C.[Br-] |
Appearance |
Solid powder |
melting_point |
514 to 518 °F (NTP, 1992) |
541-22-0 | |
physical_description |
Crystals derived from methanol and acetone. (NTP, 1992) |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
156-74-1 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992) |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(DM)Br2 decamethonium decamethonium bromide decamethonium dibromide decamethonium dichloride decamethonium dihydroxide decamethonium diiodide decamethonium dipricrate decamethonium iodide decamethylenebis(trimethylammonium)bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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